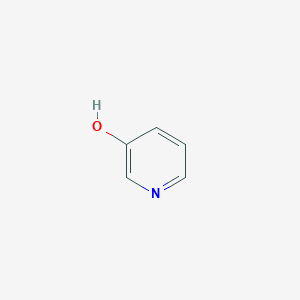
3-Hidroxipirimidina
Descripción general
Descripción
La 3-hidroxipirimidina es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C5H5NO. Es un derivado de la piridina, donde un grupo hidroxilo está unido al tercer átomo de carbono del anillo de piridina. Este compuesto aparece como un sólido cristalino incoloro y es conocido por su solubilidad en agua y alcoholes. Se utiliza en varios campos, incluida la síntesis orgánica, los productos farmacéuticos y la fabricación de tintes .
Rutas Sintéticas y Condiciones de Reacción:
-
A partir del Ácido Piridina-3-sulfónico:
- La piridina se sulfonata utilizando ácido sulfúrico humeante y sulfato de mercurio a 210-220 ° C durante 8-10 horas para formar ácido piridina-3-sulfónico.
- El ácido sulfónico se calienta entonces con sustancias alcalinas para formar this compound .
-
A partir de 3-Cloropirimidina:
- La 3-cloropirimidina se disuelve en un disolvente y se calienta a 130-140 ° C.
- Se añade hidróxido básico poco a poco, seguido de destilación y neutralización con ácido clorhídrico concentrado.
- El producto se purifica entonces mediante reflujo de metanol y destilación a presión reducida .
Métodos de Producción Industrial:
- La producción industrial a menudo implica el uso de materias primas de origen biológico como el furfural. El furfural se convierte en this compound utilizando un catalizador de Fe Raney en agua a 120 ° C con amoníaco como fuente de nitrógeno .
Tipos de Reacciones:
-
Oxidación:
- La this compound puede sufrir reacciones de oxidación, a menudo utilizando reactivos como el peróxido de hidrógeno.
-
Reducción:
- Las reacciones de reducción pueden convertir la this compound en otros derivados, aunque las condiciones y los reactivos específicos varían.
-
Sustitución:
- Las reacciones de sustitución comunes implican la sustitución del grupo hidroxilo por otros grupos funcionales utilizando reactivos como los haluros de alquilo.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno en presencia de ácido clorhídrico.
Reducción: Diversos agentes reductores dependiendo del producto deseado.
Sustitución: Haluros de alquilo y bases para reacciones de sustitución nucleófila.
Principales Productos:
- Las reacciones de oxidación y reducción producen diversos derivados de la hidroxipirimidina, mientras que las reacciones de sustitución pueden producir piridinas alquiladas.
Aplicaciones Científicas De Investigación
La 3-hidroxipirimidina tiene una amplia gama de aplicaciones en la investigación científica:
-
Química:
-
Biología:
-
Medicina:
-
Industria:
Mecanismo De Acción
El mecanismo de acción de la 3-hidroxipirimidina y sus derivados a menudo implica la modulación de la actividad enzimática. Por ejemplo, se ha demostrado que la emoxipina, un derivado, modula la actividad de la monoamino oxidasa, afectando el catabolismo de neurotransmisores como la serotonina y la noradrenalina . Esta modulación puede dar lugar a diversos efectos terapéuticos, incluidas acciones antioxidantes y antiinflamatorias.
Compuestos Similares:
-
2-Hidroxipirimidina:
- También conocida como 2-piridona, difiere en la posición del grupo hidroxilo. Se utiliza en aplicaciones similares pero tiene diferentes propiedades químicas debido a la posición del grupo hidroxilo .
-
4-Hidroxipirimidina:
Singularidad de la this compound:
- La posición del grupo hidroxilo en la this compound permite una reactividad e interacciones únicas en las reacciones químicas, lo que la convierte en un compuesto valioso en diversas aplicaciones sintéticas e industriales.
Análisis Bioquímico
Biochemical Properties
3-Hydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that a four-component dehydrogenase (HpdA1A2A3A4) catalyzes the initial hydroxylation of 3-Hydroxypyridine, leading to the formation of 2,5-dihydroxypyridine . This interaction plays a crucial role in the biochemical reactions involving 3-Hydroxypyridine.
Cellular Effects
3-Hydroxypyridine has significant effects on various types of cells and cellular processes. For example, it has been shown to exhibit antihypoxic activity in various models of acute hypoxia in mice . It also has a marked neuroprotective effect on rats with bilateral ligation of common carotid arteries .
Molecular Mechanism
The molecular mechanism of 3-Hydroxypyridine involves its interaction with biomolecules at the molecular level. The initial hydroxylation of 3-Hydroxypyridine is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxypyridine change over time in laboratory settings. For instance, single doses of 3-Hydroxypyridine derivatives were found to increase the duration of life in mice dying from acute adrenaline intoxication . This suggests that 3-Hydroxypyridine has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Hydroxypyridine vary with different dosages in animal models. For example, it was found that EMOP-AG (a derivative of 3-Hydroxypyridine) at doses of 10 and 30 mg/kg/day had a pronounced neuroprotective effect that surpassed those of amtizol, mexidol, and emoxipin for its effect on neurologic deficiency .
Metabolic Pathways
3-Hydroxypyridine is involved in various metabolic pathways. The initial hydroxylation of 3-Hydroxypyridine is catalyzed by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine . This process involves the interaction of 3-Hydroxypyridine with enzymes and cofactors, and it can affect metabolic flux or metabolite levels.
Comparación Con Compuestos Similares
-
2-Hydroxypyridine:
- Also known as 2-pyridone, it differs in the position of the hydroxyl group. It is used in similar applications but has different chemical properties due to the position of the hydroxyl group .
-
4-Hydroxypyridine:
Uniqueness of 3-Hydroxypyridine:
- The position of the hydroxyl group in 3-hydroxypyridine allows for unique reactivity and interactions in chemical reactions, making it a valuable compound in various synthetic and industrial applications.
Propiedades
IUPAC Name |
pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNBEZIAWKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52536-09-1 (hydrochloride salt) | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1051563 | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-00-2 | |
| Record name | 3-Hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxypyridine?
A1: The molecular formula of 3-hydroxypyridine is C5H5NO, and its molecular weight is 95.10 g/mol.
Q2: What are the characteristic spectroscopic features of 3-hydroxypyridine?
A: Spectroscopic data like 14N Nuclear Quadrupole Resonance (NQR) has been used to study tautomerism and possible polymorphism in solid 3-hydroxypyridine. []
Q3: How does the structure of 3-hydroxypyridine contribute to its reactivity in electrophilic substitution reactions?
A: 3-Hydroxypyridine exhibits unique reactivity in electrophilic substitution reactions. The presence of the hydroxyl group at the 3-position influences the electron density distribution within the pyridine ring. []
Q4: How does acrylonitrile react with 3-hydroxypyridine?
A: 3-Hydroxypyridine can undergo a 1,3-dipolar addition reaction with acrylonitrile, followed by a Michael addition, resulting in a high yield of the corresponding adduct. This addition is thermally reversible. []
Q5: What is the role of cytochrome P450 in the metabolism of 3-hydroxypyridine, and what are the implications for DNA damage?
A: Cytochrome P450, specifically the P450IIE1 isoform, plays a crucial role in metabolizing 3-hydroxypyridine, a constituent of tobacco smoke, into 2,5-dihydroxypyridine. This metabolite exhibits redox cycling activity and can induce DNA strand breaks. [, ]
Q6: What are the potential applications of 3-hydroxypyridine derivatives in treating neurological disorders?
A: Research suggests that 3-hydroxypyridine derivatives, such as emoxipine and mexidol, may offer neuroprotective benefits in conditions like hemorrhagic stroke, potentially by influencing neurotransmitter systems and reducing oxidative stress. [, ]
Q7: How do 3-hydroxypyridine derivatives impact the pharmacological activity of psychotropic drugs?
A: Studies indicate that 3-hydroxypyridine derivatives might enhance the anxiolytic, sedative, and hypnotic effects of certain psychotropic medications. This interaction is thought to be linked to the membrane-modulating properties of 3-hydroxypyridine derivatives and their influence on synaptic biomembranes. [, ]
Q8: How do 3-hydroxypyridine derivatives affect bacterial growth?
A: Research indicates that 3-hydroxypyridine derivatives can exhibit a biphasic effect on the growth of bacteria like E. coli, S. aureus, and E. faecalis in discontinuous cultures. Initially, they may reduce bacterial colony-forming units, but prolonged incubation might lead to increased growth. []
Q9: Can 3-hydroxypyridine derivatives be used in the treatment of glaucoma?
A: Studies on primary open-angle glaucoma (POAG) suggest that 3-hydroxypyridine derivatives like emoxipin and mexidol might offer retinoprotective effects and improve optic nerve function. Mexidol, in particular, has shown potential in reducing POAG-associated symptoms. [, ]
Q10: What are the potential therapeutic benefits of combining 3-hydroxypyridine derivatives with erythropoietin in treating hemorrhagic stroke?
A: Studies on rat models of hemorrhagic stroke suggest that combining 3-hydroxypyridine derivatives with erythropoietin could offer additive neuroprotective effects compared to their individual use. This combination might improve survival rates, reduce neurological deficits, and enhance recovery. []
Q11: Can 3-hydroxypyridine derivatives be used as antiarrhythmic agents?
A: Studies on rats have indicated that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate exhibits potent antiarrhythmic properties, comparable to class I and class IV antiarrhythmic drugs, by potentially influencing ion channels in cardiac cells. []
Q12: How do 3-hydroxypyridine derivatives affect lipid peroxidation and pulmonary edema after acute blood loss?
A: Studies on rat models of acute blood loss suggest that 3-hydroxypyridine derivatives, particularly when combined with lactated Ringer’s solution, can effectively reduce lipid peroxidation in lung tissues and mitigate pulmonary edema. []
Q13: How do structural modifications of 3-hydroxypyridine influence its anticonvulsant activity?
A: Studies show that introducing larger alkyl substituents at the 2-position of 3-hydroxypyridine generally increases its anticonvulsant activity, particularly against convulsions induced by GABAergic substances. []
Q14: How do structural variations in planaramineplatinum(II) complexes containing 3-hydroxypyridine affect their DNA binding affinity and anticancer activity?
A: Research on planaramineplatinum(II) complexes indicates that increasing the number of planaramine ligands around the platinum center decreases the complex's reactivity with DNA and subsequently reduces its anticancer activity, likely due to steric hindrance. []
Q15: What is the safety profile of 2-Amino-3-hydroxypyridine for use in cosmetics?
A: Based on available data, the Expert Panel for Cosmetic Ingredient Safety concluded that 2-Amino-3-hydroxypyridine is safe for use in oxidative hair dye formulations at current practices of use and concentration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
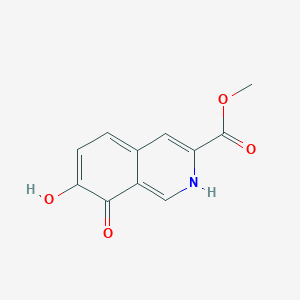
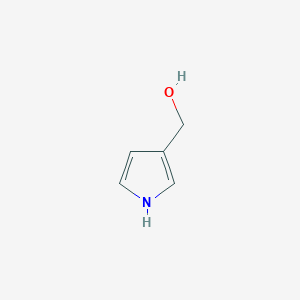
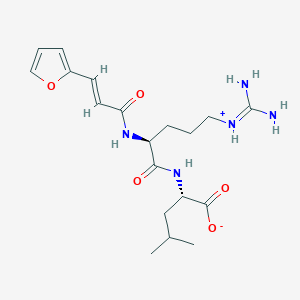

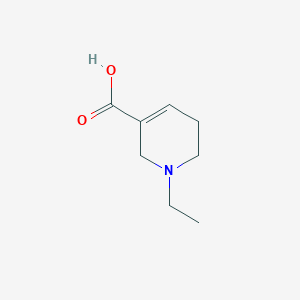
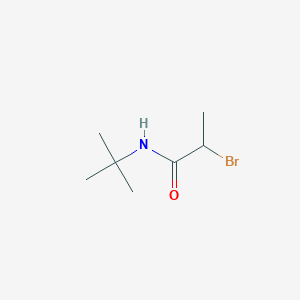


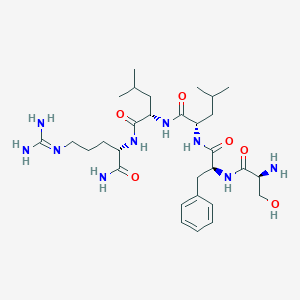
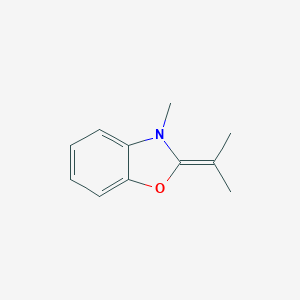
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)

